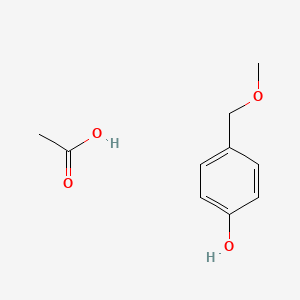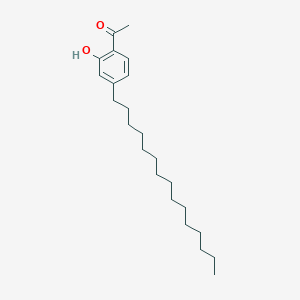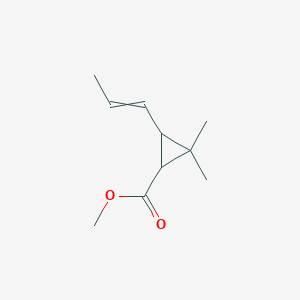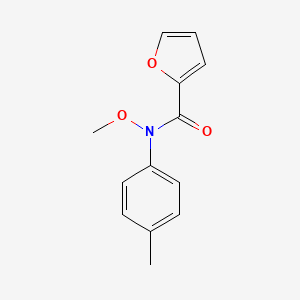
N-Methoxy-N-(4-methylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-(4-methylphenyl)furan-2-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-Methoxy-N-(4-methylphenyl)furan-2-carboxamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-Methoxy-N-(4-methylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Methoxy-N-(4-methylphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism by which N-Methoxy-N-(4-methylphenyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes . The exact pathways and molecular targets involved are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules.
Comparison with Similar Compounds
N-Methoxy-N-(4-methylphenyl)furan-2-carboxamide can be compared with other furan derivatives, such as:
N-Phenyl-N-(furan-2-yl)carboxamide: Similar in structure but lacks the methoxy group, which may affect its biological activity.
N-Methoxy-N-(phenyl)furan-2-carboxamide: Similar but with a different substituent on the phenyl ring, potentially leading to different pharmacological properties. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and applications.
Properties
CAS No. |
51639-79-3 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-methoxy-N-(4-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H13NO3/c1-10-5-7-11(8-6-10)14(16-2)13(15)12-4-3-9-17-12/h3-9H,1-2H3 |
InChI Key |
IWVAKWWVEFWENM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


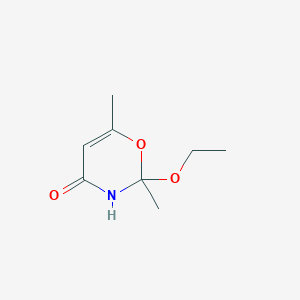
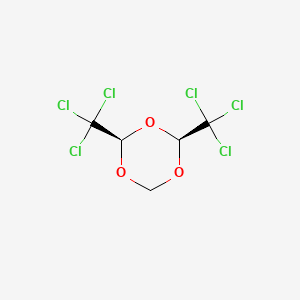
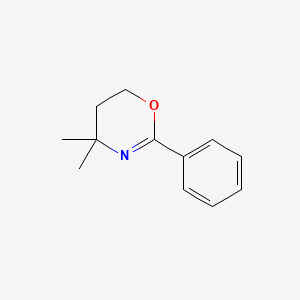
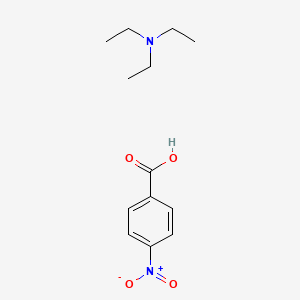
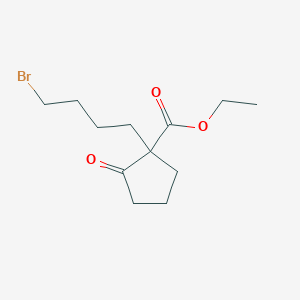
![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)


